molecular formula C19H19NO5S B2976175 N-[3-(1-benzofuran-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 2034281-39-3

N-[3-(1-benzofuran-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2976175
CAS No.: 2034281-39-3
M. Wt: 373.42
InChI Key: CLNMIKLTBCJKQY-UHFFFAOYSA-N
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Description

N-[3-(1-benzofuran-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core linked to a benzofuran-substituted propyl chain. This compound’s structure combines aromatic and heterocyclic moieties, which are common in bioactive molecules targeting neurological or inflammatory pathways.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c21-26(22,16-7-8-18-19(13-16)24-11-10-23-18)20-9-3-5-15-12-14-4-1-2-6-17(14)25-15/h1-2,4,6-8,12-13,20H,3,5,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNMIKLTBCJKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCC3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the benzofuran and benzodioxine intermediates. The benzofuran moiety can be synthesized through the cyclization of 2-hydroxyphenylacetic acid derivatives, while the benzodioxine sulfonamide group can be prepared by sulfonation of the corresponding benzodioxine precursor. The final step involves coupling these intermediates under specific reaction conditions, such as the use of a base like triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-benzofuran-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The benzodioxine ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Benzofuran-2-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated benzodioxine derivatives.

Scientific Research Applications

N-[3-(1-benzofuran-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety may bind to certain enzymes or receptors, modulating their activity. The sulfonamide group can act as a pharmacophore, interacting with biological targets through hydrogen bonding or electrostatic interactions. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(Oxolan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

  • Molecular Formula: C₁₂H₁₇NO₅S
  • Molecular Weight : 287.34 g/mol
  • Key Features : Replaces the benzofuran-propyl group with an oxolanyl (tetrahydrofuran) substituent.
  • However, reduced aromaticity could diminish receptor-binding affinity .

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide

  • Molecular Formula: C₁₄H₁₂FNO₄S
  • Molecular Weight : 309.31 g/mol
  • Key Features : Substitutes the benzofuran-propyl chain with a fluorophenyl group.
  • Implications : The electron-withdrawing fluorine atom may enhance metabolic stability and influence sulfonamide acidity (pKa), affecting protein-binding interactions .

N-{2-[2-(3-Pyridinyl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

  • Molecular Formula : C₁₈H₁₇N₃O₄S₂
  • Molecular Weight : 403.48 g/mol
  • Key Features : Incorporates a thiazole-pyridine substituent via an ethyl linker.
  • Physicochemical Data :
    • LogP : 3.82 (indicative of moderate lipophilicity)
    • Boiling Point : 633.4±65.0 °C
    • Density : 1.4±0.1 g/cm³
  • Implications : The thiazole-pyridine moiety introduces hydrogen-bonding and π-π stacking capabilities, which could enhance target engagement but may reduce blood-brain barrier permeability compared to the benzofuran derivative .

Lecozotan Hydrochloride (4-Cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propyl]-N-(pyridin-2-yl)benzamide)

  • Molecular Formula : C₂₈H₂₉N₅O₃·HCl
  • Molecular Weight : 520.00 g/mol
  • Key Features : Replaces the sulfonamide with a carboxamide group and includes a piperazine ring.
  • Implications : As a 5-HT1A receptor antagonist, this compound highlights the benzodioxine core’s utility in CNS-targeted therapies. The carboxamide group may confer different binding kinetics compared to sulfonamides .

Structural and Functional Analysis

Core Benzodioxine Motif

All compared compounds retain the 2,3-dihydro-1,4-benzodioxine core, which contributes to:

  • Conformational rigidity , favoring selective receptor interactions.
  • Electron-rich aromatic systems , enabling π-stacking with protein residues.

Substituent Effects

  • Benzofuran vs. In contrast, pyridine-thiazole (as in ) or oxolanyl groups (as in ) may prioritize peripheral target engagement.
  • Sulfonamide vs.

Biological Activity

N-[3-(1-benzofuran-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound can be characterized by its unique structural features which include:

  • Benzofuran moiety : Known for various biological activities including anti-inflammatory and analgesic effects.
  • Dihydro-benzodioxine : This structure is often associated with neuroprotective properties.
  • Sulfonamide group : Commonly linked to antibacterial activity.

1. Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, sulfonamides are widely recognized for their efficacy against bacterial infections. The benzofuran component may enhance this activity due to its ability to disrupt microbial cell functions .

2. Antitumor Properties

Studies have shown that benzofuran derivatives possess significant antitumor activity. The mechanism typically involves the induction of apoptosis in cancer cells and the inhibition of tumor growth through the modulation of signaling pathways such as the PI3K/Akt pathway .

3. Neuroprotective Effects

The presence of the benzodioxine structure suggests potential neuroprotective effects. Compounds in this category have been studied for their ability to mitigate oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases like Alzheimer’s .

Case Studies

StudyFindings
Al-Madi et al., 2022Found that benzofuran derivatives showed significant anti-inflammatory effects in vitro, suggesting potential applications in treating inflammatory diseases .
Ishida et al., 2006Reported on the antitumor effects of similar compounds, noting a reduction in cell viability in various cancer cell lines .
Sparatore et al., 2008Demonstrated that benzofuran-based compounds inhibited viral replication, indicating antiviral potential .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group can inhibit bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth.
  • Induction of Apoptosis : Similar compounds have been shown to activate caspases and other apoptotic pathways in cancer cells.
  • Antioxidant Activity : The benzofuran moiety may scavenge free radicals, reducing oxidative stress in neuronal tissues.

Q & A

Q. What is the standard synthetic route for N-[3-(1-benzofuran-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?

The synthesis typically involves a two-step protocol:

  • Step 1 : React 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride derivative (e.g., 4-methylbenzenesulfonyl chloride) under dynamic pH control (9–10) using aqueous Na₂CO₃ to form the sulfonamide core .
  • Step 2 : Introduce the benzofuran-propyl substituent via N-alkylation using 3-(1-benzofuran-2-yl)propyl halide in DMF with LiH as a base. Reaction progress is monitored via TLC, and purification involves precipitation (pH 2–3 with HCl) or solvent extraction .

Q. How are synthesized derivatives characterized to confirm structural integrity?

Characterization employs:

  • FTIR : To confirm sulfonamide (–SO₂–NH–) and benzodioxin/benzofuran functional groups.
  • ¹H-NMR : To verify proton environments (e.g., benzodioxin’s methylene protons at δ 4.2–4.3 ppm).
  • EI-MS : For molecular ion peaks and fragmentation patterns matching the expected molecular formula .
  • Elemental Analysis (CHN) : To validate purity and stoichiometry .

Q. What preliminary biological assays are recommended for this compound?

Initial screening should include:

  • Antibacterial Activity : Against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using agar dilution or microdilution assays .
  • Enzyme Inhibition : Lipoxygenase (LOX) or acetylcholinesterase (AChE) inhibition assays, with IC₅₀ values compared to standards like Baicalein or Galantamine .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., variable IC₅₀ values across studies) be resolved?

  • Structural Confirmation : Re-analyze compound purity (HPLC) and stereochemistry (X-ray crystallography, if applicable) to rule out batch variations .
  • Assay Standardization : Ensure consistent enzyme sources (e.g., human recombinant vs. bovine LOX) and buffer conditions (pH, ionic strength).
  • SAR Analysis : Compare substituent effects (e.g., benzofuran vs. alkyl chains) using molecular docking to identify critical binding interactions .

Q. What strategies optimize reaction yields during N-alkylation of the sulfonamide core?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the sulfonamide nitrogen.
  • Catalyst Use : LiH or NaH improves deprotonation efficiency, accelerating alkyl halide coupling .
  • Temperature Control : Moderate heating (40–60°C) reduces side reactions (e.g., over-alkylation) .

Q. How does the benzofuran-propyl moiety influence the compound’s pharmacokinetic properties?

  • Lipophilicity : The benzofuran ring increases logP, enhancing membrane permeability but potentially reducing aqueous solubility.
  • Metabolic Stability : Propyl linker length may affect susceptibility to CYP450 oxidation. In silico ADMET predictions (e.g., SwissADME) can guide modifications .

Q. What advanced techniques validate target engagement in enzyme inhibition studies?

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters.
  • X-ray Crystallography : Resolves ligand-enzyme binding modes (e.g., sulfonamide interaction with LOX’s catalytic iron) .
  • Kinetic Analysis : Determines inhibition mechanism (competitive vs. non-competitive) via Lineweaver-Burk plots .

Methodological Considerations

Q. How should researchers address low yields in the final alkylation step?

  • Side-Reaction Mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation of benzofuran rings.
  • Purification Refinement : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) instead of simple filtration .

Q. What analytical workflows are recommended for detecting degradation products?

  • Stability Studies : Incubate compounds under accelerated conditions (40°C, 75% RH) and analyze via LC-MS.
  • Forced Degradation : Expose to UV light, acidic/alkaline buffers, or peroxides to identify labile groups (e.g., sulfonamide hydrolysis) .

Q. How can computational tools enhance SAR studies for this compound?

  • Molecular Docking (AutoDock Vina) : Predict binding poses with LOX or AChE active sites.
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design optimized analogs .

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